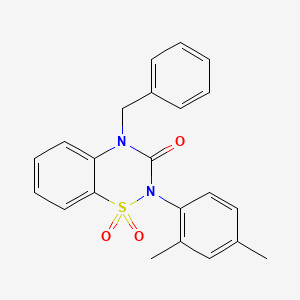

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 941913-41-3

Cat. No.: VC7396890

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941913-41-3 |

|---|---|

| Molecular Formula | C22H20N2O3S |

| Molecular Weight | 392.47 |

| IUPAC Name | 4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

| Standard InChI | InChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |

| Standard InChI Key | VODZKSIYLKGSCZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-benzothiadiazine core, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The 1,1-dioxide moiety indicates two oxygen atoms double-bonded to the sulfur atom, enhancing the molecule's polarity and stability . Key substituents include:

-

4-Benzyl group: A phenylmethyl moiety attached to the nitrogen at position 4.

-

2-(2,4-Dimethylphenyl): A meta- and para-methyl-substituted benzene ring at position 2.

The IUPAC name, 4-benzyl-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects this arrangement. The SMILES string CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C provides a linear notation of its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 392.47 g/mol | |

| CAS Registry Number | 941913-41-3 | |

| XLogP3 (Predicted) | 4.2 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Preparation

Synthetic Pathways

Benzothiadiazines are typically synthesized via condensation reactions between o-aminobenzenesulfonamide derivatives and carbonyl-containing precursors . For this compound, the pathway likely involves:

-

Core Formation: Reaction of o-aminobenzenesulfonamide with a ketone or aldehyde to form the benzothiadiazine ring .

-

Substituent Introduction:

A representative method from analogous compounds (e.g., 3-aryl-2H-1,2,4-benzothiadiazine 1,1-dioxides) involves refluxing N-phenylamidines with o-aminobenzenesulfonamide in acetic acid, yielding 26–44% product .

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs at positions 2 and 4 requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Byproduct Formation: Over-alkylation or sulfonation may occur without stoichiometric precision .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-Benzyl derivative (This compound) | ALR-2 | Pending | |

| 3-(p-Tolyl)-benzothiadiazine | COX-2 | 0.8 μM | |

| 4-Trifluoromethyl analog | HIV-1 RT | 12 nM |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency against ALR-2 or COX-2.

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models.

-

Crystallography: X-ray analysis to resolve binding modes with enzymatic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume